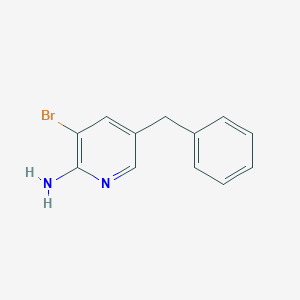
5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide is a chemical compound with the molecular formula C6H8BrNO3S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom, a hydroxyethyl group, and a sulfonamide group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide typically involves the bromination of thiophene derivatives followed by sulfonamide formation. One common method involves the reaction of 5-bromothiophene-2-sulfonyl chloride with ethanolamine under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form primary alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions modify the hydroxyethyl group.
Aplicaciones Científicas De Investigación
5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-N-alkylthiophene-2-sulfonamides: These compounds have similar structures but with different alkyl groups attached to the sulfonamide nitrogen.
5-bromo-2-thiophenecarboxaldehyde: This compound has a formyl group instead of the hydroxyethyl group.
2-acetyl-5-bromothiophene: This compound has an acetyl group instead of the sulfonamide group.
Uniqueness
5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide is unique due to the presence of both a hydroxyethyl group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H8BrNO3S2 |
|---|---|
Peso molecular |
286.2 g/mol |
Nombre IUPAC |
5-bromo-N-(2-hydroxyethyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C6H8BrNO3S2/c7-5-1-2-6(12-5)13(10,11)8-3-4-9/h1-2,8-9H,3-4H2 |
Clave InChI |
ZRZROIZVJJFQAE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Br)S(=O)(=O)NCCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (7-hydroxybenzo[b]furan-4-yloxy)acetate](/img/structure/B8312760.png)







![Ethyl [(3-hydroxyphenyl)sulfanyl]acetate](/img/structure/B8312817.png)
![2-Ethyl-6-fluoro-benzo[d][1,3]oxazin-4-one](/img/structure/B8312822.png)




